4-Methoxyquinoline-7-boronic acid, pinacol ester
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Overview
Description
4-Methoxyquinoline-7-boronic acid, pinacol ester is a boronic ester derivative of quinoline. Boronic esters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the methoxy group on the quinoline ring can influence the reactivity and properties of the compound.
Mechanism of Action
Target of Action
The primary target of 4-Methoxyquinoline-7-boronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, This compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The This compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of various organoboron compounds, which have been tailored for application under specific SM coupling conditions .
Pharmacokinetics
The pharmacokinetics of This compound It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The result of the action of This compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the production of a variety of organoboron compounds .
Action Environment
The action of This compound is influenced by environmental factors such as the presence of a transition metal catalyst (typically palladium) and the reaction conditions . The compound is known for its exceptional mildness and functional group tolerance, suggesting that it can maintain its efficacy and stability under a wide range of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyquinoline-7-boronic acid, pinacol ester typically involves the reaction of 4-methoxyquinoline with a boronic acid derivative. One common method is the reaction of 4-methoxyquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of boronic esters often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyquinoline-7-boronic acid, pinacol ester can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidation products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be employed.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is the coupled aryl or vinyl compound.
Protodeboronation: The major product is the deprotected quinoline derivative.
Oxidation: The major products can include boronic acids or other oxidized derivatives.
Scientific Research Applications
4-Methoxyquinoline-7-boronic acid, pinacol ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Boronic esters can be used in the development of enzyme inhibitors and probes for biological studies.
Medicine: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of materials such as polymers and advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid, pinacol ester
- 4-Methoxybenzylboronic acid, pinacol ester
- 4-Methoxyphenylboronic acid
Uniqueness
4-Methoxyquinoline-7-boronic acid, pinacol ester is unique due to the presence of the quinoline ring, which can impart different electronic and steric properties compared to other boronic esters. The methoxy group on the quinoline ring can also influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
IUPAC Name |
4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)11-6-7-12-13(10-11)18-9-8-14(12)19-5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUVQENTQWYBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CC(=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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